1,3-Dimethoxy-5-fluoro-2-nitrobenzene
Description
1,3-Dimethoxy-5-fluoro-2-nitrobenzene (CAS: 1075705-01-9) is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 3, a fluorine atom at position 5, and a nitro group at position 2 (Figure 1). This compound is categorized as a fluorinated building block in organic synthesis, often utilized in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and reduction reactions . Its structure enables versatile derivatization, particularly in synthesizing benzimidazoles or diamine intermediates .
Properties
IUPAC Name |
5-fluoro-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISWQRJBYQDLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,3-dimethoxy-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3-dimethoxy-5-fluoro-2-aminobenzene.
Oxidation: Formation of 1,3-dimethoxy-5-fluoro-2-carboxybenzene.
Scientific Research Applications
1,3-Dimethoxy-5-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Positioning
The compound’s structural analogs differ in substituent types, positions, or functional groups, significantly altering their chemical and physical properties. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
*Similarity scores derived from cheminformatics analyses (Tanimoto coefficients) .
Functional Group Variations and Reactivity
- Nitro Group Position : The nitro group at position 2 in 1,3-Dimethoxy-5-fluoro-2-nitrobenzene directs electrophilic substitution to positions 4 and 4. In contrast, analogs like 5-Fluoro-2-methoxy-4-nitroaniline (nitro at position 4) exhibit distinct regioselectivity, favoring reactions at position 2 .
- Methoxy vs. Trifluoromethoxy : Replacing methoxy with trifluoromethoxy (as in 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene) increases electron-withdrawing effects, accelerating nucleophilic aromatic substitution but reducing solubility in polar solvents .
- Amino vs. Nitro: 5-Fluoro-2-methoxy-4-nitroaniline’s amino group enables diazotization and coupling reactions, unlike the parent nitro compound, which requires reduction to a diamine for further functionalization .
Biological Activity
1,3-Dimethoxy-5-fluoro-2-nitrobenzene is an organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₈H₈FNO₄ and a molecular weight of 201.15 g/mol. The compound is characterized by the presence of methoxy, fluoro, and nitro functional groups attached to a benzene ring, which influence its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the nitration of 1,3-dimethoxy-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate . This method ensures high yields and purity of the final product.
The biological activity of this compound is largely attributed to its functional groups:
- Nitro Group : Can participate in redox reactions, potentially modulating oxidative stress in cells.
- Methoxy Groups : Influence the compound's solubility and binding affinity to various biomolecules.
- Fluoro Group : Enhances stability and reactivity compared to other halogenated analogs .
These interactions suggest that the compound may act as a pharmacophore in drug development, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits potential biological activity. Its interactions with biomolecules suggest applications in medicinal chemistry:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3-Dimethoxy-5-chloro-2-nitrobenzene | Antibacterial, potential anticancer | Chlorine substituent |
| 1,3-Dimethoxy-5-bromo-2-nitrobenzene | Antifungal | Bromine substituent |
| 1,3-Dimethoxy-5-iodo-2-nitrobenzene | Limited studies; potential for similar activity | Iodine substituent |
The fluoro group in this compound imparts distinct electronic properties that may enhance its biological activity compared to other halogenated derivatives .
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are sparse, related research provides insights into its potential applications:
- Structure–Activity Relationship (SAR) Studies : Research on similar nitro-substituted compounds has demonstrated that modifications in substituent positions significantly affect their biological efficacy against pathogens .
- Antimalarial Efficacy : Compounds with similar structural motifs have shown promising antimalarial activity against resistant strains of Plasmodium falciparum, suggesting that further exploration of this compound could yield valuable insights for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
